molecular formula C21H12Br2N2O2S B4908877 1,8-Dibromo-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

1,8-Dibromo-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B4908877
M. Wt: 516.2 g/mol
InChI Key: SIEWRTDAFZHQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dibromo-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1,8-Dibromo-17-(1,3-thiazol-2-yl)-17-azapentacyclo[66502,709,14015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple stepsCommon reagents include bromine, thiazole precursors, and various catalysts .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Scientific Research Applications

1,8-Dibromo-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes and receptors, disrupting their normal function. This can lead to antimicrobial or anticancer effects, depending on the target .

Properties

IUPAC Name

1,8-dibromo-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Br2N2O2S/c22-20-11-5-1-2-6-12(11)21(23,14-8-4-3-7-13(14)20)16-15(20)17(26)25(18(16)27)19-24-9-10-28-19/h1-10,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEWRTDAFZHQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=NC=CS6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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